molecular formula C20H23NOS B11171339 1-(2-Methylpiperidin-1-yl)-2-phenyl-2-(phenylsulfanyl)ethanone

1-(2-Methylpiperidin-1-yl)-2-phenyl-2-(phenylsulfanyl)ethanone

Cat. No.: B11171339
M. Wt: 325.5 g/mol
InChI Key: MNBMQBGZQJIBGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylpiperidin-1-yl)-2-phenyl-2-(phenylsulfanyl)ethanone is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylpiperidin-1-yl)-2-phenyl-2-(phenylsulfanyl)ethanone typically involves the reaction of 2-methylpiperidine with 2-phenyl-2-(phenylsulfanyl)ethanone under specific conditions. The reaction is often catalyzed by a gold(I) complex and proceeds with the use of an iodine(III) oxidizing agent .

Industrial Production Methods

Industrial production methods for piperidine derivatives, including this compound, often involve multicomponent reactions. These reactions are advantageous due to their efficiency, cost-effectiveness, and ability to produce highly functionalized piperidine scaffolds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methylpiperidin-1-yl)-2-phenyl-2-(phenylsulfanyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl and phenylsulfanyl groups enhances its potential for various applications in chemistry, biology, and medicine .

Properties

Molecular Formula

C20H23NOS

Molecular Weight

325.5 g/mol

IUPAC Name

1-(2-methylpiperidin-1-yl)-2-phenyl-2-phenylsulfanylethanone

InChI

InChI=1S/C20H23NOS/c1-16-10-8-9-15-21(16)20(22)19(17-11-4-2-5-12-17)23-18-13-6-3-7-14-18/h2-7,11-14,16,19H,8-10,15H2,1H3

InChI Key

MNBMQBGZQJIBGJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.